molecular formula C15H22ClN3O3S B5298225 4-chloro-N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide

4-chloro-N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide

Cat. No. B5298225
M. Wt: 359.9 g/mol
InChI Key: PWJXAZDSPASGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that has been shown to have potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide involves the inhibition of the enzyme carbonic anhydrase. This enzyme is involved in the regulation of pH in the body, and its inhibition can lead to a decrease in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide can have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide in lab experiments is its potential therapeutic applications. However, one limitation is that it may not be suitable for use in all types of experiments due to its specific mechanism of action.

Future Directions

There are many potential future directions for the study of 4-chloro-N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide. One direction could be to explore its potential use in treating other neurodegenerative disorders. Another direction could be to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, more research could be done to better understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 4-chloro-N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is a compound with potential therapeutic applications that has been extensively studied in scientific research. Its mechanism of action involves the inhibition of the enzyme carbonic anhydrase, and it has been shown to have anti-inflammatory, antitumor, and antifungal properties. While there are advantages and limitations to its use in lab experiments, there are many potential future directions for its study in the field of scientific research.

Synthesis Methods

The synthesis of 4-chloro-N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide involves the reaction of 4-chlorobenzoyl chloride with N-isopropyl-4-methylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sulfonamide to produce the final product.

Scientific Research Applications

4-chloro-N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antifungal properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-chloro-3-(4-methylpiperazin-1-yl)sulfonyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3S/c1-11(2)17-15(20)12-4-5-13(16)14(10-12)23(21,22)19-8-6-18(3)7-9-19/h4-5,10-11H,6-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJXAZDSPASGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide

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